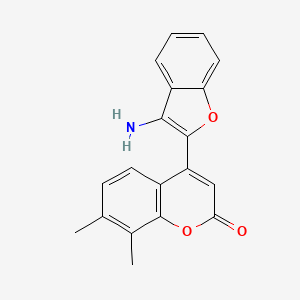

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Description

4-(3-Aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-aminobenzofuran substituent at the 4-position and methyl groups at the 7- and 8-positions. Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural modifications in this compound—specifically the electron-rich benzofuran moiety and methyl groups—may enhance its stability, solubility, and interaction with biological targets.

Properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-10-7-8-12-14(9-16(21)23-18(12)11(10)2)19-17(20)13-5-3-4-6-15(13)22-19/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADGGWGKTTXYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate (K₂CO₃), leading to the formation of 2-(pyridin-4-ylmethoxy)benzonitrile . This intermediate can then undergo further reactions to introduce the aminobenzofuran and chromenone moieties. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or chromenone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase (AChE) is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain . This action helps alleviate the symptoms of Alzheimer’s disease by enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Features and Electronic Properties

The target compound’s unique 3-aminobenzofuran group and methyl substituents distinguish it from other coumarins. Key comparisons include:

a) 4-Phenyl-7,8-dihydroxy-2H-chromen-2-one (KOM)

- Substituents : Phenyl at C4; hydroxyl groups at C7 and C7.

- Key Differences: The phenyl group lacks the amino functionality of the benzofuran in the target compound.

b) 7-Butoxy-6-(4-(diphenylamino)phenyl)-4,8-dimethyl-2H-chromen-2-one (TC)

- Substituents: Diphenylamino group at C6; butoxy at C7; methyl at C4 and C8.

- Key Differences: TC’s bulky diphenylamino and butoxy groups contribute to extended conjugation and steric effects, favoring antioxidant activity .

- Implications: The target’s benzofuran-amino group may offer moderate electron-donating effects but lacks the steric bulk of TC’s C6 substituent.

c) 4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one

- Substituents : Triazole-thiomethyl at C4; methyl at C7/C8.

- Computational studies (DFT/HF) reveal distinct HOMO-LUMO gaps (~4.5 eV) influenced by this substituent .

- Implications: The target’s benzofuran-amino group may exhibit different hydrogen-bonding capabilities compared to the triazole’s sulfur atom.

a) Antioxidant Activity

- TC and TF () : Diarylated coumarins with hydroxyl or trifluoromethyl groups show enhanced antioxidant activity due to electron-donating/withdrawing effects .

- Target Compound : The absence of hydroxyl groups at C7/C8 may limit radical scavenging but could improve metabolic stability.

b) Anti-Adipogenesis Activity

Biological Activity

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of benzofuran derivatives. Its structure combines a benzofuran moiety with a chromenone system, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 4-(3-amino-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

- CAS Number: 859133-23-6

- Molecular Formula: C19H15NO3

- Molecular Weight: 305.34 g/mol

The compound exhibits a range of biological activities attributed to its ability to interact with various biochemical pathways. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

Anti-Cholinesterase Activity

Research has demonstrated that derivatives of 3-aminobenzofuran, including this compound, possess potent AChE and BuChE inhibitory activity. In vitro studies revealed that these compounds can significantly inhibit AChE activity, which is crucial for managing conditions like Alzheimer's disease.

Table 1: IC50 Values for AChE Inhibition

| Compound | IC50 (μM) |

|---|---|

| 5f | 0.64 |

| 5g | 1.68 |

| Donepezil | 0.75 |

Aβ Aggregation Inhibition

The compound has also been evaluated for its ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. Results indicate that certain derivatives exhibit significant inhibition of both self-induced and AChE-induced Aβ aggregation.

Table 2: Inhibition of Aβ Aggregation (%)

| Compound | Self-induced Aβ Inhibition (%) | AChE-induced Aβ Inhibition (%) |

|---|---|---|

| 5a | 17.6 | 22.4 |

| 5f | 29.8 | 30.1 |

| Donepezil | 14.9 | 25.7 |

Additional Biological Activities

Beyond its neuroprotective effects, this compound class has been associated with various other biological activities:

- Antitumor Activity : Some benzofuran derivatives have shown potential in inhibiting tumor cell proliferation.

- Antibacterial Activity : Compounds exhibit effectiveness against various bacterial strains.

- Antioxidative Properties : The antioxidant capacity contributes to cellular protection against oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted roles of benzofuran derivatives in medicinal chemistry:

- Study on Neuroprotection : A study focused on the neuroprotective effects of related compounds demonstrated significant improvements in cognitive function in animal models when treated with these derivatives.

- Antimicrobial Efficacy : Another research effort explored the antibacterial properties of these compounds against drug-resistant strains, showcasing their potential in developing new antibiotics.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one?

- Methodological Answer :

- Single-crystal X-ray diffraction is critical for resolving bond angles, torsion angles, and non-planar deviations in the chromene and benzofuran moieties. For example, studies on similar chromene derivatives used X-ray data to confirm deviations from planarity (mean deviation: 0.199 Å) and intramolecular hydrogen bonds (N–H⋯O) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, particularly for the aminobenzofuran group. Compare chemical shifts with analogs like 3-(4-chlorophenyl)coumarins to validate assignments .

- IR spectroscopy detects functional groups (e.g., C=O, NH₂) and hydrogen bonding patterns.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Multi-step synthesis : Start with a chromen-2-one scaffold and introduce the 3-aminobenzofuran group via Suzuki-Miyaura coupling or nucleophilic substitution. Adjust reaction conditions (e.g., solvent polarity, temperature) based on analogs like 3-(thiazol-2-yl)chromenones .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for benzofuran attachment.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate pure crystals .

Q. What are common functionalization strategies for modifying the benzofuran moiety to study structure-activity relationships?

- Methodological Answer :

- Electrophilic substitution : Introduce halogens or nitro groups at the benzofuran 5-position using HNO₃/H₂SO₄ or Br₂/FeBr₃ .

- Cross-coupling reactions : Attach aryl/heteroaryl groups via Buchwald-Hartwig amination or Ullmann coupling to explore electronic effects on bioactivity .

Advanced Research Questions

Q. How can contradictions in reported biological activities of chromene derivatives be resolved methodologically?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, discrepancies in cytotoxicity data may arise from varying cell viability protocols (MTT vs. resazurin assays) .

- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., nitro vs. methoxy groups) to isolate electronic/steric effects. Studies on 8-nitrochromenones showed altered solubility and reactivity compared to methoxy-substituted analogs .

- Dose-response curves : Use nonlinear regression models to quantify potency differences across studies.

Q. What computational methods are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with crystallographic data from similar ligands .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields) to assess hydrogen bonding and hydrophobic interactions .

Q. How can researchers design experiments to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Photolysis/hydrolysis studies : Expose the compound to UV light (λ = 254–365 nm) or aqueous buffers (pH 3–9) and monitor degradation via HPLC-MS. Track byproducts like hydroxylated chromenones .

- Soil/water microcosms : Use ¹⁴C-labeled compound to quantify biodegradation rates and metabolite formation under aerobic/anaerobic conditions .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

- Methodological Answer :

- X-ray topology analysis : Calculate graph-set descriptors (e.g., R₂²(8) motifs) to classify hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds in chromene derivatives reduce lattice energy and stabilize specific conformations .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond density. Compounds with extensive intermolecular H-bonding often exhibit higher melting points.

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent biological response data?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Use Tukey’s HSD or Dunnett’s test to compare treatment groups in multi-variable assays (e.g., enzyme inhibition across derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.